7-Amino-2-naphthoic acid chemical properties
7-Amino-2-naphthoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 7-Amino-2-naphthoic Acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, reactivity, and applications of 7-Amino-2-naphthoic acid. The structure of this document is designed to provide a logical and in-depth exploration of this versatile chemical compound, moving from fundamental properties to practical applications and safety protocols.
Introduction: A Versatile Naphthalene-Based Building Block
7-Amino-2-naphthoic acid is a bifunctional organic molecule featuring a naphthalene core substituted with both an amino group and a carboxylic acid group. This unique arrangement of a fluorescent scaffold with two reactive functional groups makes it a valuable intermediate and building block in various fields. Its structural rigidity and inherent fluorescence, characteristic of the naphthalene moiety, are particularly advantageous. In medicinal chemistry, it serves as a scaffold for synthesizing novel therapeutic agents, while in materials science, it contributes to the development of specialized polymers and dyes. This guide will elucidate the key chemical characteristics that underpin its utility.
Core Chemical and Physical Properties
The fundamental properties of 7-Amino-2-naphthoic acid are crucial for its handling, characterization, and application in synthesis. These properties are summarized in the table below. The molecule's structure consists of a naphthalene ring system, with an amino group at position 7 and a carboxylic acid at position 2.
| Property | Value | Source(s) |
| CAS Number | 5773-99-9 | [1] |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.2 g/mol | |
| Appearance | Powder or crystals | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Spectroscopic Profile
The spectroscopic properties of 7-Amino-2-naphthoic acid are essential for its identification and quantification.
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UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Naphthalene derivatives are known for their strong absorbance in the UV region and characteristic fluorescence. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group influences the absorption and emission maxima. These properties make it a candidate for use as a fluorescent probe or as a fluorescent tag in biological systems.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns would be complex due to the substitution pattern.
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¹³C NMR: The carbon NMR would display 11 unique signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C=C stretching of the aromatic ring.
Synthesis and Chemical Reactivity
The synthetic utility of 7-Amino-2-naphthoic acid stems from the differential reactivity of its two functional groups.
Synthesis Overview
The synthesis of aminonaphthoic acids can be challenging due to the potential for multiple isomers. Routes often involve the modification of pre-functionalized naphthalene precursors. For instance, the synthesis of the related 7-amino-4-hydroxy-2-naphthoic acid has been explored, indicating the complexity of directing substituents to the desired positions on the naphthalene ring.[8][9] A common strategy for synthesizing aminobenzoic acids involves the reduction of a corresponding nitrobenzoic acid or the amination of a hydroxybenzoic acid.[10]
Key Reactions
The amino and carboxylic acid groups are primary sites for chemical modification, allowing for the construction of more complex molecules.
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Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a range of reactions, including:
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Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.
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Reactions of the Carboxylic Acid Group: The carboxylic acid can be converted into several derivatives:
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Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.
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Amidation: Reaction with an amine, typically activated by a coupling agent, to form an amide.
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Reduction: Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.
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Acid Chloride Formation: Reaction with thionyl chloride or oxalyl chloride to form an acyl chloride, a highly reactive intermediate.
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The following diagram illustrates the principal reaction pathways for 7-Amino-2-naphthoic acid.
Caption: Key reaction pathways of 7-Amino-2-naphthoic acid.
Applications in Research and Drug Development
The unique structure of 7-Amino-2-naphthoic acid makes it a valuable component in several areas of scientific research.
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Pharmaceutical Synthesis: As a bifunctional molecule, it is an ideal starting material for creating libraries of compounds for drug discovery. The amino acid moiety can improve the water solubility and bioavailability of a parent drug when used as a promoiety in prodrug design.[11] The conjugation of amino acids to natural compounds has been shown to enhance pharmacokinetic properties and reduce toxicity.[12]
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Unnatural Amino Acids: It can be used in peptide synthesis to introduce a rigid, fluorescent spacer into a peptide sequence, enabling studies of protein structure and function.[2]
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Fluorescent Probes and Dyes: The naphthalene core is inherently fluorescent. Modifications to the amino and carboxyl groups can tune the fluorescence properties (e.g., wavelength, quantum yield, lifetime) for specific applications in bio-imaging and sensing.
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Materials Science: The rigid aromatic structure is suitable for creating high-performance polymers with enhanced thermal stability.[13]
Experimental Protocols
The following are generalized, step-by-step protocols for common transformations of 7-Amino-2-naphthoic acid. Note: These are illustrative protocols and should be adapted and optimized based on the specific substrate and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Fischer Esterification (Methyl Ester Synthesis)
This protocol describes the conversion of the carboxylic acid to its methyl ester.
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-Amino-2-naphthoic acid (1.0 eq).
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Reagents: Add a large excess of methanol (e.g., 20-50 eq) to act as both the solvent and the reagent.
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Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq).
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Reaction: Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: N-Acetylation (Amide Formation)
This protocol details the acylation of the amino group to form an N-acetyl derivative.
-
Setup: Dissolve 7-Amino-2-naphthoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask with a magnetic stirrer.
-
Base: Add a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq) to the solution.
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, separate the organic layer.
-
Extraction: Wash the organic layer with dilute HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting solid can be purified by recrystallization.
Caption: General workflows for esterification and N-acetylation.
Safety and Handling
While specific safety data for 7-Amino-2-naphthoic acid is limited, information for related isomers like 6-amino-2-naphthoic acid and 3-amino-2-naphthoic acid provides a basis for safe handling procedures.[3][14][15][16]
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GHS Hazard Classification:
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Precautionary Measures:
-
Handling: Wash hands thoroughly after handling.[14][15] Avoid breathing dust.[3] Use only in a well-ventilated area.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[14][15]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14][15]
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Inhalation: Remove person to fresh air and keep comfortable for breathing.[14]
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-
Storage: Keep container tightly closed in a dark, well-ventilated place under an inert atmosphere.
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Conclusion
7-Amino-2-naphthoic acid is a highly valuable and versatile chemical compound. Its rigid, fluorescent naphthalene core, combined with the strategic placement of reactive amino and carboxylic acid functional groups, provides a robust platform for the synthesis of complex molecules. This guide has outlined its core chemical and physical properties, spectroscopic characteristics, reactivity, and key applications in research and development. Adherence to appropriate safety protocols is essential when handling this compound to mitigate potential hazards. For researchers and drug development professionals, 7-Amino-2-naphthoic acid represents a key building block with significant potential for innovation.
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